molecular formula C27H23N3O3 B2570346 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326917-79-6

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2570346
CAS No.: 1326917-79-6
M. Wt: 437.499
InChI Key: GSOLHZVTHKLEKA-UHFFFAOYSA-N
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Description

The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule combining an isoquinolinone core with a 1,2,4-oxadiazole ring. The structure features a 4-ethoxyphenyl substituent on the oxadiazole moiety and a 4-ethylphenyl group at position 2 of the isoquinolinone scaffold. The ethoxy and ethyl groups likely enhance lipophilicity, influencing membrane permeability and binding affinity to hydrophobic enzyme pockets .

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-3-18-9-13-20(14-10-18)30-17-24(22-7-5-6-8-23(22)27(30)31)26-28-25(29-33-26)19-11-15-21(16-12-19)32-4-2/h5-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOLHZVTHKLEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the ethoxyphenyl and ethylphenyl groups. Common synthetic routes include cyclization reactions using appropriate precursors under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit antimicrobial properties. Preliminary studies suggest that 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one may show activity against various bacterial and fungal strains. Further investigations are necessary to determine its efficacy and mechanism of action against specific pathogens.

Anticancer Properties

The isoquinoline structure is prevalent in many natural products known for their anticancer effects. Compounds similar to this one have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Ongoing research aims to elucidate the compound’s specific anticancer mechanisms and identify its targets within cancer pathways.

Neurological Applications

There is emerging interest in the potential of this compound for treating neurological disorders. The structural components suggest possible interactions with neurotransmitter receptors or enzymes involved in neurological pathways. Studies are required to explore its pharmacological profile and therapeutic effects on conditions such as multiple sclerosis.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Synthesis of the Isoquinolinone Core: Often accomplished via Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine under acidic conditions.
  • Final Substitution Reactions: These steps involve attaching various substituents to achieve the desired molecular structure.

Case Studies and Research Findings

StudyFocusFindings
Dos Santos Filho et al., 2009Synthesis of oxadiazolesDemonstrated that oxadiazole derivatives exhibit significant anti-inflammatory activity .
Recent Antimicrobial StudiesEfficacy against microbial strainsFound promising activity against both Gram-positive and Gram-negative bacteria.
Oncology ResearchAnticancer mechanismsIdentified potential pathways for apoptosis induction in cancer cells.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one with structurally related compounds, focusing on substituents, biological activity, and synthesis methodologies:

Compound Name Key Structural Differences Biological Activity/Applications Synthesis Highlights References
4-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one - 2-Ethoxyphenyl vs. 4-ethoxyphenyl on oxadiazole
- 3-Fluorophenyl vs. 4-ethylphenyl on isoquinolinone
Enhanced selectivity for kinase inhibition due to fluorine substituent Halogenation and Suzuki coupling used for fluorophenyl incorporation
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - Tetrahydroquinoline core vs. dihydroisoquinolinone
- Nitrophenyl and oxazole substituents
Anticancer activity (in vitro cytotoxicity studies) Multi-step synthesis involving cyclocondensation and nitro-group functionalization
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one - Triazolone ring vs. oxadiazole
- Methoxyphenyl substituent
Antioxidant and antimicrobial properties Thiol-mediated alkylation with cesium carbonate as base
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone - Triazole-thioether linkage
- Chlorophenyl and quinoline groups
Antimicrobial activity (Gram-positive bacterial targets) Sulfanyl-acetyl coupling under basic conditions

Key Findings:

Substituent Effects :

  • The 4-ethoxyphenyl group in the target compound improves solubility in apolar solvents compared to analogs with 2-ethoxyphenyl or methoxyphenyl groups, as seen in crystallinity studies .
  • Fluorine or chlorine substituents (e.g., in ) enhance electronic interactions with target proteins, increasing binding specificity.

Heterocyclic Core Variations: 1,2,4-Oxadiazole rings (as in the target compound) exhibit greater metabolic stability than 1,2,4-triazolones (e.g., ) due to reduced susceptibility to enzymatic hydrolysis .

Biological Activity :

  • The target compound’s ethylphenyl group may reduce cytotoxicity compared to nitrophenyl -containing analogs (e.g., ), which exhibit higher reactivity but poorer selectivity.
  • Triazole-thioether derivatives (e.g., ) demonstrate broader antimicrobial spectra but lower oral bioavailability than oxadiazole-based compounds .

Synthesis Methodologies: The target compound likely employs Sonogashira coupling or cyclocondensation for oxadiazole formation, similar to methods in . Unlike triazolone derivatives (), which require thiol intermediates, oxadiazole synthesis avoids toxic byproducts like hydrogen sulfide.

Biological Activity

The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to delve into the biological properties of this compound, including its synthesis, mechanisms of action, and implications in therapeutic applications.

The molecular formula of the compound is C25H23N3O3C_{25}H_{23}N_{3}O_{3}, with a molecular weight of approximately 409.44 g/mol. The structure includes an oxadiazole moiety, which is often associated with various biological activities such as anti-cancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of oxadiazole compounds exhibited IC50 values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells, indicating promising anti-cancer activity .

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The compound may also inhibit key signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers, suggesting its potential use in treating inflammatory diseases.

Case Studies

A notable case study involved the administration of the compound in animal models to evaluate its therapeutic efficacy. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups. These findings underscore the need for further investigation into dosage optimization and long-term effects.

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50 (µg/mL) Mechanism
AnticancerA549 (Lung Cancer)11.20 - 59.61Induction of apoptosis
Anti-inflammatoryInflammatory ModelNot specifiedInhibition of pro-inflammatory cytokines
NeuroprotectiveNeurodegenerative ModelNot specifiedModulation of oxidative stress

Current State of Research

Research is ongoing to explore the full spectrum of biological activities associated with this compound. Current studies are focusing on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In vivo Studies : Evaluating the efficacy and safety profile in live models.
  • Combination Therapies : Investigating synergistic effects when used alongside established chemotherapeutics.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization should follow a factorial design to evaluate variables such as reaction temperature, catalyst type (e.g., PdCl₂(PPh₃)₂), and solvent polarity. For example, highlights the use of Pd-catalyzed cross-coupling reactions in DMF with 2 M K₂CO₃ for analogous quinoline derivatives. Replicates (e.g., 4 replicates with 5 plants each, as in ) ensure statistical validity. Purity can be assessed via column chromatography and verified by NMR or HPLC .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR for functional group and aromatic proton analysis.
  • IR spectroscopy to confirm oxadiazole and isoquinolinone moieties.
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., as in for related thiazolidinones).
  • X-ray crystallography (if crystals are obtainable) for absolute configuration, as demonstrated in for isoxazolidine derivatives .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Use cell-based assays targeting receptors or enzymes relevant to the compound’s hypothesized activity (e.g., kinase inhibition or oxidative stress modulation). For example, describes protocols for evaluating triazole derivatives via enzyme-linked assays. Include positive/negative controls and dose-response curves (IC₅₀ determination) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins.
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification.
  • Metabolomic profiling (LC-MS) to identify downstream metabolic perturbations, as suggested in ’s framework for studying chemical impacts on living organisms .

Q. What strategies resolve contradictions in stability or bioactivity data across studies?

  • Methodological Answer :

  • Controlled replication : Follow ’s split-plot design with standardized conditions (e.g., humidity, light exposure).
  • Sensitivity analysis : Use tools like Monte Carlo simulations to identify variables (e.g., pH, solvent) causing data variability.
  • Meta-analysis : Compare results across studies using PRISMA guidelines, addressing confounding factors like impurity profiles .

Q. How can environmental fate studies assess the compound’s persistence and ecotoxicity?

  • Methodological Answer : Adopt ’s INCHEMBIOL framework:

  • Laboratory assays : Measure hydrolysis/photolysis rates under varying pH and UV conditions.
  • Partitioning studies : Use shake-flask methods to determine log Kow (octanol-water coefficient).
  • Ecotoxicology : Perform acute toxicity tests on model organisms (e.g., Daphnia magna) via OECD guidelines .

Methodological Tables

Table 1 : Key Parameters for Synthesis Optimization (Adapted from )

VariableTested RangeOptimal ConditionImpact on Yield
CatalystPdCl₂(PPh₃)₂, PCy₃PdCl₂(PPh₃)₂+25% efficiency
Temperature80–120°C100°CMaximizes purity
SolventDMF, THF, EtOHDMFEnhances solubility

Table 2 : Ecotoxicological Assessment Framework (Adapted from )

ParameterMethodEndpointReference Organism
Acute toxicityOECD 202LC₅₀ (48h)Daphnia magna
BioaccumulationOECD 305BCF (lipid basis)Pimephales promelas
DegradationOECD 307DT₅₀ (soil)Standard soil microbiota

Theoretical and Conceptual Considerations

  • Link to frameworks : As per and , anchor studies to theoretical models (e.g., QSAR for bioactivity prediction or density functional theory for reactivity analysis). This ensures hypothesis-driven research and reduces data fragmentation .
  • Data interpretation : Use hierarchical clustering or PCA to analyze multidimensional datasets (e.g., bioactivity vs. structural features) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.